Product packaging for beta-Methoxysynephrine(Cat. No.:CAS No. 25006-35-3)

beta-Methoxysynephrine

Cat. No.: B1502246
CAS No.: 25006-35-3
M. Wt: 181.23 g/mol
InChI Key: LVZUJPSBCGHXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Methoxysynephrine, also referred to in research as R-(-)-β-O-methylsynephrine (OMe-Syn), is a naturally occurring alkaloid isolated from plants of the Rutaceae family . This compound has been identified as a potent inhibitor of angiogenesis, the process of new blood vessel formation . Research shows that this compound significantly inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis, demonstrating efficacy in both in vitro models and in vivo animal models, including transgenic zebrafish and a mouse model of oxygen-induced retinopathy . The compound's antiangiogenic activity is primarily attributed to its binding with nucleoporin 153 kDa (NUP153), a key component of the nuclear pore complex . By competitively inhibiting the binding of mRNA to the RNA-binding domain of NUP153, this compound disrupts crucial nucleocytoplasmic transport processes . The critical role of NUP153 in angiogenesis is further supported by studies showing that its depletion in human cells and zebrafish embryos results in inhibition of blood vessel formation, phenocopying the effects of this compound treatment . With its simple chemical structure, good membrane permeability, and demonstrated activity in model systems, this compound is a promising candidate for the development of novel antiangiogenic agents and is a valuable tool for researching pathologies such as cancer and retinopathy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B1502246 beta-Methoxysynephrine CAS No. 25006-35-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25006-35-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-[1-methoxy-2-(methylamino)ethyl]phenol

InChI

InChI=1S/C10H15NO2/c1-11-7-10(13-2)8-3-5-9(12)6-4-8/h3-6,10-12H,7H2,1-2H3

InChI Key

LVZUJPSBCGHXGZ-UHFFFAOYSA-N

SMILES

CNCC(C1=CC=C(C=C1)O)OC

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)OC

melting_point

182-184°C

Other CAS No.

60094-92-0

physical_description

Solid

Origin of Product

United States

Stereochemical Considerations in Natural Production

Predominance of the (R)-Enantiomer

The stereochemistry of naturally produced beta-Methoxysynephrine is a critical aspect of its molecular identity. Research has shown that the naturally occurring form of this compound is the R-(-)-beta-O-methylsynephrine enantiomer. researchgate.netnih.gov This stereospecificity is a direct consequence of the enzymatic processes involved in its biosynthesis.

The stereochemical outcome is largely determined by the β-hydroxylation step in the synephrine (B1677852) biosynthetic pathway. The enzyme N-methyl-tyramine-β-hydroxylase exhibits stereospecificity, leading to the preferential formation of the (R)-isomer of synephrine, also known as l-synephrine. Consequently, the subsequent O-methylation of this (R)-synephrine precursor results in the formation of (R)-beta-Methoxysynephrine. This enzymatic control ensures the production of a specific stereoisomer within the plant, a common characteristic of natural product biosynthesis.

Chemical Synthesis and Analog Development

Methodologies for de novo Chemical Synthesis

The de novo synthesis of beta-methoxysynephrine, a phenylethanolamine derivative, can be approached through established methodologies for this class of compounds. A common strategy involves the synthesis of an α-aminoketone intermediate followed by reduction.

A plausible route begins with a protected 4-hydroxyacetophenone. The phenolic hydroxyl group is first protected to prevent unwanted side reactions. The α-carbon is then brominated to yield an α-bromoacetophenone intermediate. Subsequent reaction with methylamine (B109427) introduces the N-methylamino group, forming the α-(methylamino)acetophenone. This ketone is then reduced to produce the corresponding phenylethanolamine backbone. To achieve the target this compound, a key step involves the methylation of the beta-hydroxyl group. This would typically be performed after the reduction step, yielding the final product after deprotection of the phenolic hydroxyl.

An alternative pathway involves the reaction of a protected 4-hydroxybenzaldehyde (B117250) with a nitroalkane, such as nitroethane, followed by reduction of both the nitro group and the beta-hydroxyl group's precursor. mdma.ch Further modification would be required to introduce the methoxy (B1213986) group at the beta-position.

The beta-carbon of the phenylethanolamine structure is a chiral center, meaning this compound exists as two enantiomers (R and S forms). The spatial arrangement of substituents at this center is critical for biological activity, as enantiomers often exhibit different affinities for chiral biological targets like receptors. nih.govresearchgate.net

Stereoselective synthesis is therefore crucial for isolating specific enantiomers for research. This can be achieved through several approaches:

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule at an early synthetic stage to direct subsequent reactions, such as the reduction of the ketone, to favor the formation of one stereoisomer over the other. mdpi.com

Biocatalysis: Enzymes, such as specific oxidoreductases or transaminases, can be used to perform key steps with high stereoselectivity. researchgate.net For instance, microbial pyruvate (B1213749) decarboxylase can catalyze the formation of chiral precursors like (R)-phenylacetylcarbinol ((R)-PAC) from benzaldehyde, which is a key step in the synthesis of ephedrine (B3423809) analogs. researchgate.net Similar biocatalytic strategies could be adapted for synephrine (B1677852) derivatives.

Resolution of Racemates: A racemic mixture can be synthesized and then the enantiomers separated. This is often accomplished by reacting the mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. researchgate.net

Modern organic synthesis offers innovative pathways that could be applied to the production of this compound. Nickel/photoredox cross-electrophile coupling, for example, represents a modular method for creating β-phenethylamines by coupling aliphatic aziridines with aryl iodides. acs.org This approach allows for the installation of diverse aryl groups and could be adapted to create the specific backbone of this compound.

Furthermore, biosynthetic methods using genetically engineered microorganisms are an emerging frontier. researchgate.netstemmpress.com Recombinant yeast or bacteria could potentially be engineered to produce the synephrine backbone from simple precursors like tyrosine, with subsequent enzymatic or chemical steps to complete the synthesis. researchgate.net

Structural Modification and Analog Generation for Research Purposes

The systematic modification of this compound's structure is essential for understanding its biological activity profile. By generating analogs and comparing their effects to related compounds, researchers can elucidate the structural requirements for specific biological actions.

This compound belongs to the phenylethanolamine family, which includes several well-known compounds. Understanding the subtle structural differences between them is key to predicting its potential biological activity.

Key structural differences include:

Beta-Substitution: this compound possesses a methoxy (-OCH₃) group on the beta-carbon of the side chain. This contrasts with synephrine, oxilofrine, and ephedrine, all of which have a hydroxyl (-OH) group at this position.

Alpha-Substitution: Ephedrine and its 4-hydroxylated analog, oxilofrine, have a methyl (-CH₃) group on the alpha-carbon. wikipedia.org This feature is absent in synephrine and, by extension, this compound.

Phenyl Ring Hydroxylation: The position of the hydroxyl group on the phenyl ring distinguishes synephrine isomers. p-synephrine has the hydroxyl group at position 4, while m-synephrine (phenylephrine) has it at position 3. nih.gov Ephedrine lacks any hydroxyl group on its phenyl ring.

CompoundPhenyl Ring Substitutionα-Carbon Substitutionβ-Carbon SubstitutionN-Substitution
This compound (putative)4-OH-H-OCH₃-CH₃
p-Synephrine4-OH-H-OH-CH₃
m-Synephrine (Phenylephrine)3-OH-H-OH-CH₃
Oxilofrine (4-Hydroxyephedrine)4-OH-CH₃-OH-CH₃
EphedrineNone-CH₃-OH-CH₃

The structural variations detailed above have profound impacts on the pharmacological profiles of these molecules, primarily through their differential binding to adrenergic receptors.

Role of the Beta-Hydroxyl Group: The beta-hydroxyl group in compounds like synephrine and ephedrine is critical for direct agonist activity at beta-adrenergic receptors, as it can form a key hydrogen bond with the receptor's binding site. researchgate.netnih.gov Replacing this hydroxyl group with a methoxy group, as in this compound, would prevent this hydrogen bond donation. While the methoxy oxygen can still act as a hydrogen bond acceptor, this change is expected to significantly reduce or alter its direct agonist activity at beta-receptors compared to its hydroxylated counterparts.

Impact of Phenyl Hydroxyl Position: The location of the hydroxyl group on the phenyl ring dramatically influences receptor selectivity and potency. For instance, p-synephrine has weak binding affinity for α- and β-adrenergic receptors, whereas m-synephrine is a more potent α-1 adrenergic receptor agonist. nih.govresearchgate.net This highlights the high sensitivity of adrenergic receptors to the substitution pattern on the aromatic ring.

Influence of the Alpha-Methyl Group: The presence of an α-methyl group, as seen in ephedrine and oxilofrine, generally increases the compound's resistance to metabolism by the enzyme monoamine oxidase (MAO). It also enhances indirect sympathomimetic activity (promoting the release of endogenous catecholamines like norepinephrine). wikipedia.org The absence of this group in this compound suggests it would have a pharmacological profile more akin to synephrine than to ephedrine in this regard.

Effect of N-Alkyl Substitution: The size and nature of the substituent on the nitrogen atom can modulate potency and selectivity between β₁- and β₂-adrenergic receptors. nih.govnih.gov The N-methyl group is a common feature among these compounds, but altering it is a key strategy in developing receptor-selective research analogs. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Receptor Pharmacology and Ligand Interactions

The primary mechanism of action attributed to beta-methoxysynephrine is its role as an indirectly acting sympathomimetic agent. This means it primarily exerts its effects by increasing the concentration of norepinephrine in the synaptic cleft, which then acts on adrenergic receptors. However, the extent of its direct interaction with these and other receptors is not well-documented in publicly available scientific literature.

This compound's influence on the adrenergic system is central to its pharmacological activity. Adrenergic receptors, which are G protein-coupled receptors, are crucial in regulating a multitude of physiological processes.

Similar to the alpha-adrenergic receptors, specific data on the direct interaction of this compound with the individual beta-adrenergic receptor subtypes (β1, β2, β3) is sparse. The observed physiological effects, such as increased heart rate, suggest an interaction with β1-adrenergic receptors, but it is unclear if this is a direct agonistic effect or a consequence of increased norepinephrine levels. The interactions with β2 and β3 subtypes are also not well-characterized.

This compound is a chiral molecule, existing as different stereoisomers. It is well-established in pharmacology that enantiomers of a drug can exhibit significantly different binding affinities and functional activities at receptors. However, specific studies examining the enantiomeric selectivity of this compound at various adrenergic receptor subtypes are not prominently featured in the available research.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by a range of endogenous trace amines and psychoactive compounds. Given the structural similarity of this compound to trace amines, its potential interaction with TAAR1 is of scientific interest. One study has reported that methylsynephrine did not activate TAAR1 at concentrations up to 300 µM. However, comprehensive data on its binding affinity for TAAR1 is not currently available.

The potential for this compound to interact with serotonin (5-HT) receptors is another area where scientific data is limited. There are no readily available studies that have specifically investigated the binding profile or functional activity of this compound at the 5-HT1D, 5-HT2A, or 5-HT6 receptor subtypes. Therefore, its role, if any, in modulating the serotonergic system remains to be elucidated.

Interaction with Neuromedin U2 Receptor (NMU2R)

Currently, there is a lack of scientific evidence in the public domain to suggest a direct interaction between β-Methoxysynephrine and the Neuromedin U2 Receptor (NMU2R). Comprehensive studies investigating the binding affinity and functional modulation of NMU2R by β-Methoxysynephrine have not been reported. Therefore, a definitive role for this receptor in mediating the effects of β-Methoxysynephrine cannot be established at this time.

Octopamine Receptor Binding in Invertebrate Models

In invertebrate systems, octopamine receptors play a crucial role in various physiological processes, analogous to adrenergic receptors in vertebrates. While direct binding studies of β-Methoxysynephrine on invertebrate octopamine receptors are limited, the structural similarity of β-Methoxysynephrine to octopamine suggests a potential for interaction. Octopamine itself is a key neurotransmitter and neuromodulator in invertebrates, influencing behaviors such as locomotion, feeding, and learning and memory.

Studies on related compounds, such as synephrine (B1677852) and octopamine, have demonstrated their ability to bind to and activate octopamine receptors, which are G-protein coupled receptors. This activation typically leads to the modulation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). Given the structural parallels, it is hypothesized that β-Methoxysynephrine may also act as a ligand for these receptors, thereby influencing physiological processes in invertebrates. However, dedicated research is required to confirm and characterize this interaction.

Receptor SubtypePotential Interaction with β-MethoxysynephrineImplied Physiological Role in Invertebrates
Alpha-adrenergic-like Octopamine ReceptorsHypotheticalRegulation of complex behaviors
Beta-adrenergic-like Octopamine ReceptorsHypotheticalModulation of arousal and motor control

Intracellular Signaling Cascades

The interaction of β-Methoxysynephrine with its target receptors is believed to initiate a series of intracellular signaling events that ultimately dictate the cellular response.

Modulation of Cyclic Adenosine Monophosphate (cAMP) / Protein Kinase A (PKA) Pathways

The cAMP/PKA signaling pathway is a primary downstream effector of many G-protein coupled receptors, including the adrenergic and octopamine receptors with which β-Methoxysynephrine is likely to interact. Activation of these receptors typically leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA is a crucial enzyme that phosphorylates a multitude of downstream protein targets, thereby regulating a wide array of cellular functions, including metabolism, gene transcription, and cell growth. While direct evidence for β-Methoxysynephrine-induced modulation of the cAMP/PKA pathway is still emerging, its structural relationship to known adrenergic and octopaminergic agonists strongly suggests its involvement in this signaling cascade.

Influence on Nitric Oxide (NO) Production Pathways

The influence of β-Methoxysynephrine on nitric oxide (NO) production pathways is an area of active investigation. Nitric oxide is a versatile signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. Its production is catalyzed by nitric oxide synthase (NOS) enzymes. While some adrenergic agonists have been shown to modulate NOS activity and NO production, specific data detailing the effects of β-Methoxysynephrine on these pathways are not yet available. Further research is necessary to elucidate whether β-Methoxysynephrine can directly or indirectly influence NO signaling.

Regulation of Serine/Threonine Kinases Independent of Adrenergic Systems

Beyond the well-established PKA pathway, the potential for β-Methoxysynephrine to regulate other serine/threonine kinases through mechanisms independent of adrenergic receptor activation remains to be explored. Serine/threonine kinases represent a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in various diseases. At present, there is no direct evidence to suggest that β-Methoxysynephrine modulates the activity of serine/threonine kinases outside of the canonical adrenergic signaling pathways.

Modulation of Gene Expression and Protein Synthesis

The long-term effects of β-Methoxysynephrine may be mediated through its ability to modulate gene expression and, consequently, protein synthesis. Signaling pathways, such as the cAMP/PKA cascade, can lead to the phosphorylation and activation of transcription factors, which then bind to specific DNA sequences to regulate the transcription of target genes.

Suppression of Growth Factor Expression (e.g., VEGF, HGF, bFGF)

This compound, specifically the R-(-)-enantiomer known as R-(-)-beta-O-methylsynephrine (OMe-Syn), has demonstrated notable anti-angiogenic properties by suppressing the expression of key growth factors involved in the formation of new blood vessels. nih.govresearchgate.net Angiogenesis is a critical process in both normal physiological functions and in pathological conditions. The formation of new blood vessels is mediated by a variety of signaling molecules, including Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and basic Fibroblast Growth Factor (bFGF).

Research conducted on human umbilical vein endothelial cells (HUVECs) has shown that this compound can inhibit the expression of these crucial growth factors. nih.govresearchgate.net This inhibitory action is significant as it points to a mechanism by which the compound can interfere with the signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.

The suppressive effect of R-(-)-beta-O-methylsynephrine on these growth factors was found to be dose-dependent. nih.govresearchgate.net This indicates that as the concentration of the compound increases, the expression of VEGF, HGF, and bFGF decreases proportionally. This characteristic is a key indicator of a specific pharmacological activity. The inhibition of VEGF-induced invasion and tube formation of HUVECs has been observed without evidence of toxicity to the cells, suggesting a targeted effect on the angiogenic pathway. nih.govresearchgate.net

The findings from in vitro studies on HUVECs were also supported by in vivo assays, such as the chorioallantoic membrane (CAM) assay in chick embryos, which confirmed the anti-angiogenic activity of the compound. nih.govresearchgate.net The collective results suggest that R-(-)-beta-O-methylsynephrine's ability to downregulate the expression of multiple pro-angiogenic growth factors is a core component of its molecular and cellular mechanism of action.

The table below summarizes the observed effect of R-(-)-beta-O-methylsynephrine on the expression of key angiogenic growth factors in Human Umbilical Vein Endothelial Cells (HUVECs).

Growth FactorEffect of R-(-)-beta-O-methylsynephrineNature of Inhibition
Vascular Endothelial Growth Factor (VEGF)Suppressed ExpressionDose-dependent
Hepatocyte Growth Factor (HGF)Suppressed ExpressionDose-dependent
basic Fibroblast Growth Factor (bFGF)Suppressed ExpressionDose-dependent

Preclinical Biological Activity and Research Applications

In Vitro Cellular Studies

In vitro studies using various cell lines have provided initial insights into the cellular and molecular mechanisms of action of beta-Methoxysynephrine.

This compound, also referred to as R-(-)-β-O-methylsynephrine (OMe-Syn) in some studies, has demonstrated anti-angiogenic properties in several in vitro models. researchgate.net Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. mdpi.com

Research has shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) more effectively than other normal and cancer cell lines. nih.gov In assays mimicking the different stages of angiogenesis, it has been observed to inhibit the invasion and tube formation of HUVECs induced by vascular endothelial growth factor (VEGF), a key pro-angiogenic factor. researchgate.netnih.gov The formation of capillary-like structures, a critical step in angiogenesis, is thus disrupted. nih.gov

The anti-angiogenic activity of this compound has been validated in the chorioallantoic membrane (CAM) assay using growing chick embryos, an in vivo model to study angiogenesis. nih.gov Furthermore, it has been shown to suppress the expression of several important growth factors, including VEGF, hepatocyte growth factor, and basic fibroblast growth factor, in a dose-dependent manner. nih.gov

Table 1: Effects of this compound on Angiogenesis in In Vitro Models
AssayCell LineKey FindingsReference
Cell Proliferation AssayHUVECs and various cancer cell linesStronger inhibition of HUVEC growth compared to other cell lines. nih.gov
VEGF-Induced Invasion AssayHUVECsInhibited endothelial cell invasion. researchgate.net
VEGF-Induced Tube Formation AssayHUVECsInhibited the formation of capillary-like structures. researchgate.netnih.gov
Growth Factor Expression AnalysisNot specifiedSuppressed the expression of VEGF, hepatocyte growth factor, and basic fibroblast growth factor. nih.gov

While direct studies on this compound's effect on glucose production are limited, research on the related compound p-synephrine provides some insights. P-synephrine has been shown to stimulate glucose consumption in L6 skeletal muscle cells. nih.gov In H4IIE rat liver cells, p-synephrine was found to suppress glucose production. researchgate.net This effect was associated with a decrease in the protein levels of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), key enzymes in gluconeogenesis. researchgate.net The suppressive effect of p-synephrine on glucose production was not blocked by adrenergic receptor antagonists but was inhibited by H7, an inhibitor of serine/threonine kinases such as PKA, PKC, and PKG. researchgate.net

It is important to note that these findings are for p-synephrine, and further research is needed to determine if this compound exerts similar effects on glucose metabolism in cellular models.

The impact of this compound on lipid metabolism in adipocyte models is an area of interest, partly due to the known lipolytic activity of the related compound p-synephrine. nih.gov Lipolysis is the breakdown of triglycerides stored in adipocytes into free fatty acids and glycerol. researchgate.net

While direct studies on this compound are not extensively available, the research on p-synephrine indicates a potential for influencing lipid metabolism. P-synephrine's lipolytic activity has been demonstrated in both in vitro and in vivo studies. nih.gov However, in a study using H4IIE liver cells, p-synephrine did not affect palmitic acid-induced cytoplasmic lipid accumulation. researchgate.net This suggests that the effects on lipid metabolism may be cell-type specific.

Further investigation is required to elucidate the specific effects of this compound on lipid metabolism in adipocyte models, including its potential to modulate lipolysis and lipid accumulation.

Preclinical studies have explored the potential of synephrine (B1677852) and related compounds as anti-cancer agents. In the context of esophageal squamous cell carcinoma (ESCC), synephrine has been shown to markedly suppress cell proliferation, colony formation, migration, and invasion of ESCC cells in a dose-dependent manner, without significant toxicity to normal esophageal epithelial cells. nih.gov

The anti-migratory effects of various compounds are often assessed using wound-healing assays, which measure the ability of cells to migrate and close a scratch in a cell monolayer. dovepress.commdpi.com

While these findings for synephrine are promising, further research is needed to specifically evaluate the anti-proliferative and anti-migratory effects of this compound in esophageal squamous cell carcinoma and other cancer cell lines.

The combination of natural compounds with conventional chemotherapeutic agents is a strategy being explored to enhance anti-cancer efficacy and overcome drug resistance. nih.govmdpi.comviamedica.pl 5-Fluorouracil (5-FU) is a commonly used chemotherapeutic drug for the treatment of various cancers, including esophageal carcinoma. nih.govmedscape.com

Studies have shown that other compounds can act synergistically with 5-FU to inhibit the growth of cancer cells. For example, the combination of beta-aescin and 5-FU showed a synergistic inhibitory effect on human hepatocellular carcinoma cells. nih.gov This synergistic action was attributed to the induction of cell cycle arrest and apoptosis. nih.gov Similarly, diosmetin (B1670712) has been shown to have a synergistic effect with 5-FU in colorectal cancer cells, leading to a reduction in the required dose of 5-FU. mdpi.comresearchgate.net

While there is a basis for investigating the synergistic effects of natural compounds with chemotherapy, specific studies on the combination of this compound and 5-Fluorouracil in esophageal cancer models are needed to determine if a similar synergistic relationship exists.

In Vivo Mechanistic Studies (Non-Human Models)

In vivo studies in non-human models have been conducted to validate the anti-angiogenic effects of this compound observed in vitro. In a transgenic zebrafish model and a mouse model of retinopathy, this compound significantly inhibited angiogenesis. researchgate.net These findings provide further evidence for the potential of this compound as an inhibitor of angiogenesis. researchgate.net

Validation of Anti-Angiogenic Activity in Chick Embryo Chorioallantoic Membrane (CAM) Assay

This compound, also known as R-(-)-beta-O-methylsynephrine (OMe-Syn), has been identified as an inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. The anti-angiogenic potential of this compound was substantiated using the in vivo chick chorioallantoic membrane (CAM) assay, a widely utilized model for studying blood vessel formation. mdpi.com

In a key study, the anti-angiogenic effects of this compound were evaluated on the developing vasculature of the CAM. mdpi.com The CAM model provides a robust and accessible platform for observing the intricate processes of angiogenesis and the effects of potential inhibitors. mdpi.com The research demonstrated that this compound effectively inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis in this in vivo model. mdpi.com VEGF is a critical signaling protein that stimulates the growth of new blood vessels.

The findings from the CAM assay indicated that this compound possesses significant anti-angiogenic properties. mdpi.com This was observed through the suppression of the formation of new blood vessels in the presence of the compound. mdpi.com The study highlighted that the compound's inhibitory action on angiogenesis was achieved without inducing toxicity. mdpi.com Furthermore, it was noted that this compound suppressed the expression of several key growth factors involved in angiogenesis, including VEGF, hepatocyte growth factor, and basic fibroblast growth factor, in a dose-dependent manner. mdpi.com These results suggest that this compound could serve as a foundation for the development of novel small molecules that target angiogenesis. mdpi.com

Table 1: Summary of this compound's Anti-Angiogenic Activity in the CAM Assay

Experimental Model Key Finding Implication Reference
Chick Embryo Chorioallantoic Membrane (CAM) Assay Validated in vivo anti-angiogenic activity Potential as a basis for novel anti-angiogenic therapies mdpi.com
VEGF-Induced Angiogenesis Inhibition of vascular endothelial growth factor-induced angiogenesis Specific targeting of a key angiogenic pathway mdpi.com
Growth Factor Expression Suppression of VEGF, HGF, and bFGF expression Multi-faceted mechanism of anti-angiogenic action mdpi.com

Reduction of Tumor Xenograft Growth in Nude Mice

Currently, there is a lack of specific published research focusing on the effects of this compound on the reduction of tumor xenograft growth in nude mice. While the tumor xenograft model in immunodeficient mice is a standard preclinical method to evaluate the efficacy of potential anti-cancer compounds, specific studies detailing the application and results of this compound in this model are not available in the reviewed scientific literature.

Investigative Research in Drug Design and Development

The phenethylamine (B48288) scaffold, of which this compound is a derivative, is a significant pharmacophore in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, including neurotransmitters and various synthetic drugs. The versatility of the phenethylamine framework allows for extensive structural modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. While the broader class of phenethylamines is a subject of intense investigation in drug design and development, specific research detailing the role and strategic use of this compound as a lead compound or key intermediate in these programs is not extensively documented in the current scientific literature.

Prioritization of Phenethylamine Analogues for Mechanistic Inquiry

The prioritization of specific phenethylamine analogues for detailed mechanistic inquiry is typically driven by a combination of factors, including their potency in initial screenings, unique structure-activity relationships, and potential for novel therapeutic applications. Researchers often focus on analogues that exhibit high affinity and selectivity for specific biological targets. While numerous studies investigate the pharmacological profiles of various phenethylamine derivatives, the specific rationale and criteria for prioritizing this compound for in-depth mechanistic studies over other analogues are not explicitly detailed in the available research.

Metabolism and Biotransformation Research

Enzymatic Pathways in Biotransformation

The metabolic fate of phenolic compounds similar to beta-methoxysynephrine is governed by a series of well-characterized enzymatic pathways. These pathways include oxidative reactions and subsequent conjugation reactions, which together facilitate the detoxification and clearance of these substances from the body.

The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing the oxidation of a vast array of foreign compounds. nih.govmdpi.com While direct studies on this compound are not available, research on structurally similar lipophilic beta-adrenoreceptor blocking drugs indicates that they undergo metabolism through C-oxidative pathways. nih.gov The CYP system's primary role is to add an oxygen atom to a substrate, thereby increasing its polarity. nih.govyoutube.com This is a critical step that prepares the molecule for subsequent Phase II reactions.

The activity of CYP enzymes can be influenced by various substances, including natural products, leading to potential interactions. mdpi.comebmconsult.com For many medications, CYP3A4 is a particularly crucial enzyme, as it is involved in the metabolism of over half of all drugs. ebmconsult.com The metabolism of compounds like metoprolol (B1676517) and timolol, which share structural similarities with synephrine (B1677852) analogs, is known to be influenced by the debrisoquine (B72478) hydroxylation gene locus, highlighting the genetic polymorphism that can affect metabolic rates among individuals. nih.gov Another study noted that synephrine can be metabolized by monoamine oxidase (MAO), another key enzyme in the metabolism of amines. nih.gov

Table 1: Key Phase I Enzymes in the Metabolism of Related Amine Compounds

Enzyme Family Specific Enzyme(s) Role in Metabolism of Related Compounds
Cytochrome P450 (CYP) CYP Superfamily (e.g., CYP3A4, CYP2D6) Catalyze Phase I oxidative reactions of lipophilic beta-blockers and other xenobiotics. nih.govnih.govebmconsult.com

Following Phase I oxidation, or for compounds already possessing a suitable functional group, Phase II conjugation reactions are the principal metabolic pathways. For phenolic compounds, sulfation and glucuronidation are the most prevalent Phase II pathways, mediated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. nih.govresearchgate.net These reactions attach sulfate (B86663) or glucuronic acid moieties to the molecule, dramatically increasing water solubility and facilitating excretion.

Studies on various phenolic compounds, including flavonoids, demonstrate that sulfation and glucuronidation can be extensive, significantly impacting bioavailability. nih.govnih.gov For instance, the decongestant phenylephrine, a structural analog, is rapidly conjugated, with approximately 59% of the drug appearing as sulfate (47%) and glucuronide (12%) conjugates after oral administration. nih.gov The specific SULT and UGT isoforms involved can exhibit regioselectivity, meaning they have a preference for which hydroxyl group on a molecule they conjugate. nih.govresearchgate.net For example, in studies of flavonoids, the 7-OH position is often a preferred site for both sulfation and glucuronidation, while the 3-OH position is favored by UGTs and the 4'-OH position by SULTs. nih.gov

Table 2: Key Phase II Conjugation Enzymes for Related Phenolic Compounds

Reaction Type Enzyme Family Key Isoforms Mentioned for Analogs Positional Preferences Noted for Analogs
Sulfation Sulfotransferases (SULTs) SULT1A1, SULT1A3, SULT1E1 Preferentially sulfonates the 3-OH group of caffeic acid (SULT1A1, SULT1A3) or the 4'-OH position of flavonoids. nih.govnih.gov

Identification of Metabolites in Preclinical Models

The identification of metabolites in preclinical models provides crucial insight into the biotransformation pathways of a compound. For synephrine, a close structural relative of this compound, metabolic studies have identified it as a final product of the metabolism of other compounds. For instance, the selective glucocorticoid receptor agonist (SEGRA) known as Compound A (CpdA) decomposes into acetyl synephrine and subsequently hydrolyzes to synephrine. nih.govmdpi.com This indicates that N-acetylation could be a relevant metabolic pathway for related structures. A study involving tritium-labeled p-synephrine also confirmed its metabolism in humans, though specific metabolites were not detailed in the available abstract. excli.de

Table 3: Identified Metabolites for the Related Analog Synephrine

Parent Compound Identified Metabolite Metabolic Pathway Reference
Compound A (CpdA) Acetyl Synephrine Decomposition/Hydrolysis nih.govmdpi.com

Q & A

Q. How can researchers ensure synthesis-ready reporting of this compound studies for future evidence integration?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in structured repositories (e.g., Figshare) with machine-readable metadata. Link protocols to platforms like Protocols.io and cite prior studies using persistent identifiers (DOIs) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.